molecular formula C19H17N3O2 B14953570 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one

Cat. No.: B14953570
M. Wt: 319.4 g/mol
InChI Key: QOTWDNFXJRUKLC-UHFFFAOYSA-N
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Description

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one is a complex organic compound that features both phthalazinone and dihydroisoquinoline moieties

Preparation Methods

The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the phthalazinone moiety: This step involves the reaction of the dihydroisoquinoline intermediate with a phthalazinone derivative under specific conditions, such as heating in the presence of a base.

Chemical Reactions Analysis

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phthalazinone moiety, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. The phthalazinone moiety may contribute to the compound’s binding affinity and specificity. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one include:

    2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol: This compound shares the dihydroisoquinoline moiety but lacks the phthalazinone group.

    3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound has a similar dihydroisoquinoline structure but features a sulfonyl group instead of the phthalazinone moiety.

The uniqueness of this compound lies in its combination of the dihydroisoquinoline and phthalazinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]phthalazin-1-one

InChI

InChI=1S/C19H17N3O2/c23-18(21-10-9-14-5-1-2-7-16(14)12-21)13-22-19(24)17-8-4-3-6-15(17)11-20-22/h1-8,11H,9-10,12-13H2

InChI Key

QOTWDNFXJRUKLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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